Phenyl trimethicone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to phenyl trimethicone, such as organosilicon compounds, can be complex. For instance, the synthesis of o-phenylene ethynylene cyclic trimer was achieved through a one-step process from a tetrasubstituted benzene monomer, which is a shape-persistent, conjugated molecule . This demonstrates the potential for efficient synthesis strategies in the realm of silicon-containing compounds.
Molecular Structure Analysis
The molecular structure of phenyl trimethicone would be expected to include a phenyl group attached to a trimethicone (silicone) backbone. In the context of related compounds, the molecular structure of phenyl[tris(trimethylsilyl)]ethylene dilithium complex was determined by X-ray diffraction, showing interesting features such as a twisted central C–C bond . This highlights the diverse structural possibilities within phenyl-substituted silicon compounds.
Chemical Reactions Analysis
Chemical reactions involving phenyl groups and silicon can lead to various products. For example, the reaction of trimethylaluminum with secondary arsines produced trimeric compounds with six-membered Al–As rings . Additionally, phenyl(trimethylsilylmethyl)arsine was synthesized, showcasing the reactivity of phenyl and silicon-containing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl trimethicone contribute to its utility in cosmetic formulations. It is typically a clear, colorless liquid with a characteristic silicone feel. While the papers provided do not directly address the properties of phenyl trimethicone, they do discuss related compounds. For instance, trimeric perfluoro-ortho-phenylene mercury exhibits photoluminescence, which is a physical property that could be of interest in materials science . The photoluminescent properties of compounds 2-4, which involve pi-interactions with aromatic molecules, suggest that similar interactions might influence the properties of phenyl trimethicone .
Scientific Research Applications
Cosmetic Applications
Phenyl Trimethicone, a silicon polymer, is commonly used in cosmetic products. Studies have shown its safety as an ingredient in cosmetics, with no significant irritation or sensitization effects on human skin. Its use in cosmetics is considered safe up to a concentration of 5% (International Journal of Toxicology, 1986).
Medical Applications in Vitreoretinal Surgery
A novel heavy tamponade for vitreoretinal surgery has been developed using Phenyl Trimethicone. This tamponade is biocompatible, optically clear, and has suitable injectability and tamponade efficiency, making it a promising candidate for use in vitreoretinal surgeries (Investigative ophthalmology & visual science, 2013).
Hair Care Research
In hair care research, Phenyl Trimethicone has been shown to enhance the luster of hair. Instrumental measurement of shine on hair treated with Phenyl Trimethicone aligns well with subjective assessments, suggesting its effectiveness in improving hair luster (Journal of cosmetic science, 2006).
Chemical Vapor Deposition (CVD) Processes
Phenyl Trimethicone and related compounds have been investigated for their use in chemical vapor deposition processes. Studies focus on the synthesis, purification, and characterization of these compounds for producing dielectric films of hydrogenated silicon carbide, highlighting their potential in materials science and engineering applications (Modern Electronic Materials, 2015).
Polymerization Research
Phenyl Trimethicone has been studied in the context of polymerization, such as in the controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides. Its use provides rapid and controlled polymerization, producing functional poly(amino acids) with controllable molecular weights and narrow polydispersity index. This highlights its utility in synthesizing functional polymers for biological applications (Biomacromolecules, 2016).
Future Directions
Phenyl Trimethicone improves the performance of many types of cosmetic formulations . It has an excellent solubility in alcohol and is used as a water repellent additive . It also reduces the tackiness and stickiness of organic ingredients in formulations . It is expected to find more uses in the future .
properties
IUPAC Name |
trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXHFKHZLOLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051857 | |
Record name | 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenyltris(trimethylsiloxy)silane | |
CAS RN |
2116-84-9, 195868-36-1 | |
Record name | Phenyltris(trimethylsiloxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2116-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyltrimethicone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195868-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenyl polysiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl trimethicone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(TRIMETHYLSILOXY)PHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3QI0ZXT5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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